molecular formula C9H7Br2F B2550439 1-Bromo-4-(2-bromo-2-fluorocyclopropyl)benzene CAS No. 2089385-20-4

1-Bromo-4-(2-bromo-2-fluorocyclopropyl)benzene

Cat. No.: B2550439
CAS No.: 2089385-20-4
M. Wt: 293.961
InChI Key: TXGLKGLJMRIVCG-UHFFFAOYSA-N
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Description

1-Bromo-4-(2-bromo-2-fluorocyclopropyl)benzene is an organic compound with the molecular formula C9H7Br2F It is characterized by a benzene ring substituted with a bromo group and a cyclopropyl group that contains both a bromo and a fluoro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-(2-bromo-2-fluorocyclopropyl)benzene typically involves the cyclopropanation of a suitable precursor, followed by halogenation. One common method includes the reaction of 1-bromo-4-fluorobenzene with a cyclopropyl bromide derivative under specific conditions to introduce the cyclopropyl group. The reaction conditions often require the use of a strong base and a suitable solvent to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(2-bromo-2-fluorocyclopropyl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo groups can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Bromo-4-(2-bromo-2-fluorocyclopropyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules, which can be further studied for their potential therapeutic effects.

    Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds, contributing to the development of new drugs.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Bromo-4-(2-bromo-2-fluorocyclopropyl)benzene exerts its effects depends on the specific application and the molecular targets involved. In general, the compound can interact with various molecular targets through its reactive bromo and fluoro groups, facilitating the formation of new chemical bonds and the modification of existing structures. The pathways involved may include nucleophilic substitution, electrophilic addition, and radical reactions, among others.

Comparison with Similar Compounds

    1-Bromo-4-fluorobenzene: Similar in structure but lacks the cyclopropyl group.

    1-Bromo-2,2,2-trifluoroethylbenzene: Contains a trifluoromethyl group instead of the cyclopropyl group.

    4-Bromo-1-fluoro-2-nitrobenzene: Contains a nitro group, which significantly alters its reactivity and applications.

Uniqueness: 1-Bromo-4-(2-bromo-2-fluorocyclopropyl)benzene is unique due to the presence of both bromo and fluoro substituents on a cyclopropyl group attached to a benzene ring

Properties

IUPAC Name

1-bromo-4-(2-bromo-2-fluorocyclopropyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2F/c10-7-3-1-6(2-4-7)8-5-9(8,11)12/h1-4,8H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGLKGLJMRIVCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)Br)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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